Pomalidomide 4'-PEG4-amine

p300/CBP degradation linker length optimization PROTAC efficacy

Pomalidomide 4'-PEG4-amine (CAS 2357105-92-9) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate that incorporates a pomalidomide-based CRBN-recruiting moiety covalently attached to a four-unit polyethylene glycol (PEG4) spacer terminated with a primary amine. As a pre-assembled degrader building block with molecular weight 528.99 g/mol and HPLC purity ≥95%, it serves as a key synthetic intermediate for the modular assembly of proteolysis-targeting chimeras (PROTACs), enabling direct conjugation to carboxyl-containing target protein ligands via standard amide coupling chemistry.

Molecular Formula C23H33ClN4O8
Molecular Weight 529.0 g/mol
Cat. No. B2469043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-PEG4-amine
Molecular FormulaC23H33ClN4O8
Molecular Weight529.0 g/mol
Structural Identifiers
InChIInChI=1S/C23H32N4O8.ClH/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29;/h1-3,18,25H,4-15,24H2,(H,26,28,29);1H
InChIKeyMKXCSQUCSKIOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pomalidomide 4'-PEG4-amine: A Defined Cereblon Ligand-PEG4 Conjugate for PROTAC Development


Pomalidomide 4'-PEG4-amine (CAS 2357105-92-9) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate that incorporates a pomalidomide-based CRBN-recruiting moiety covalently attached to a four-unit polyethylene glycol (PEG4) spacer terminated with a primary amine . As a pre-assembled degrader building block with molecular weight 528.99 g/mol and HPLC purity ≥95%, it serves as a key synthetic intermediate for the modular assembly of proteolysis-targeting chimeras (PROTACs), enabling direct conjugation to carboxyl-containing target protein ligands via standard amide coupling chemistry . The compound's defined chemical structure and validated synthetic accessibility reduce the complexity of multi-step PROTAC library construction compared to de novo linker-ligand synthesis approaches .

Why Pomalidomide 4'-PEG4-amine Is Not Interchangeable with Other Pomalidomide-PEG Conjugates


Pomalidomide-PEG conjugates varying in linker length or terminal functionality cannot be substituted without altering ternary complex formation efficiency and degradation outcomes. Linker length governs the spatial orientation between the E3 ligase and target protein; variations as small as one PEG unit can shift the conformational landscape and affect productive ubiquitination [1]. Terminal functional group differences (amine vs. azide vs. carboxylic acid) dictate the conjugation chemistry pathway, determining which target ligand derivatives are compatible . Even among ostensibly identical building blocks, synthetic impurities arising from competing nucleophilic acyl substitution during PEG-amine coupling can co-elute with the desired product and confound activity interpretation if not properly controlled [2]. The quantitative evidence below demonstrates why Pomalidomide 4'-PEG4-amine represents a distinct and validated building block relative to alternative linker lengths, functionalization strategies, and purity specifications.

Pomalidomide 4'-PEG4-amine: Quantitative Differentiation Evidence from Comparative Degrader Studies


PEG4 Linker Confers Optimal p300 Degradation Efficacy Compared to Alternative Linker Lengths

In a systematic evaluation of pomalidomide-based p300/CBP degraders, compound 18i—incorporating a PEG4 linker—was identified as the most effective degrader among a library of linker variants tested in MM1.S myeloma cells [1]. Degradation efficacy was directly dependent on linker length, with the PEG4-containing construct outperforming both shorter and longer alternatives [1]. The study further established that linker lengths exceeding 10 atoms afforded enhanced degradation, a structural criterion satisfied by the PEG4 spacer [1].

p300/CBP degradation linker length optimization PROTAC efficacy

Terminal Primary Amine Enables Direct Amide Conjugation to Carboxyl-Functionalized Warheads

Pomalidomide 4'-PEG4-amine features a terminal primary ethylamine group that is specifically designed for conjugation to target ligands bearing carboxylic acid moieties via standard amide coupling protocols . In contrast, alternative pomalidomide-PEG4 derivatives with azide or alkyne terminal groups require copper-catalyzed click chemistry for conjugation , while carboxylic acid-terminated variants require amine-functionalized target ligands . The amine functionality thus defines a distinct synthetic compatibility profile that may align preferentially with certain target ligand libraries.

amide coupling conjugation chemistry PROTAC assembly

Linker Length of >10 Atoms Correlates with Enhanced Degradation Efficiency Across p300/CBP Degraders

A structure-activity relationship (SAR) analysis across a library of pomalidomide-based p300/CBP degraders demonstrated that linker lengths exceeding 10 atoms were consistently associated with enhanced degradation efficiency relative to shorter linkers [1]. The PEG4 spacer in Pomalidomide 4'-PEG4-amine comprises approximately 14 atoms in the linker backbone (4 ethylene glycol units plus terminal ethylamine), positioning it above this empirically determined threshold for productive ternary complex formation [1].

linker length degradation efficiency structure-activity relationship

HPLC Purity ≥95% with Certificate of Analysis Documentation Supports Reproducible Conjugation Outcomes

Pomalidomide 4'-PEG4-amine from authorized vendors is supplied with HPLC purity ≥95% and batch-specific Certificate of Analysis (CoA) documentation . This purity specification is material to experimental reproducibility because pomalidomide-PEG based PROTAC syntheses are known to generate cryptic impurities from competing nucleophilic acyl substitution that can co-elute with the desired product on HPLC [1]. Products lacking batch-specific CoA documentation or with lower purity thresholds may contain variable levels of such impurities, potentially confounding degradation activity measurements [1].

purity specification quality control reproducibility

Pomalidomide 4'-PEG4-amine: Targeted Research Applications Supported by Quantitative Evidence


PROTAC Library Construction for p300/CBP or Structurally Analogous Targets

Based on direct head-to-head comparison data showing PEG4 as the optimal linker length for p300/CBP degradation in MM1.S cells , Pomalidomide 4'-PEG4-amine is the preferred building block for constructing initial PROTAC libraries targeting p300/CBP or structurally related protein families where linker length requirements are unknown. The terminal amine enables rapid conjugation to carboxyl-containing target ligands via established amide coupling protocols , accelerating the synthesis of multiple candidate degraders for parallel screening. The PEG4 length satisfies the >10-atom threshold associated with enhanced degradation efficiency , positioning this building block as a rational starting point that may reduce the total number of linker variants required for hit identification.

Conjugation to Carboxyl-Functionalized Warheads for Targeted Protein Degradation

The terminal primary amine of Pomalidomide 4'-PEG4-amine is specifically compatible with target ligands bearing carboxylic acid moieties . This functional group pairing is optimal when the available target ligand derivative contains a free carboxyl group, enabling direct amide bond formation without additional activation or protecting group manipulations . This contrasts with azide- or alkyne-terminated pomalidomide-PEG4 variants that require click chemistry conditions [1], making Pomalidomide 4'-PEG4-amine the building block of choice for laboratories with established amide coupling workflows and carboxyl-containing ligand libraries.

CRBN-Recruiting Degrader Development Requiring Validated Purity Documentation

For applications where reproducibility across synthetic batches is critical—such as lead optimization campaigns, structure-activity relationship studies, or cross-laboratory method transfer—Pomalidomide 4'-PEG4-amine supplied with batch-specific Certificate of Analysis (CoA) and ≥95% HPLC purity provides documented quality control. The known potential for cryptic impurities in pomalidomide-PEG conjugates, which can arise from competing nucleophilic acyl substitution and co-elute with the desired product , underscores the importance of procuring materials with verifiable purity documentation. This traceability supports data integrity in degradation assays where impurity-driven artifacts could otherwise confound interpretation.

Accelerated PROTAC Hit Identification via Pre-Assembled Ligand-Linker Building Blocks

Pomalidomide 4'-PEG4-amine functions as a pre-assembled E3 ligase ligand-linker conjugate that eliminates the need for sequential linker attachment and deprotection steps . This modular approach enables parallel synthesis of PROTAC libraries wherein multiple target ligands can be conjugated to a common CRBN-recruiting module . The PEG4 spacer length provides a validated starting point for linker optimization [1], while the pre-characterized nature of the building block reduces synthetic variability compared to custom linker-ligand assembly. This application is particularly suited for medium- to high-throughput degrader discovery workflows where synthetic efficiency directly impacts the speed of hit identification.

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